[3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride
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Overview
Description
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride is a chemical compound with the molecular formula C15H23NO2·HCl It is known for its unique structural features, which include a cyclopropyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the cyclopropyl intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Propylamine Group:
Industrial Production Methods
Industrial production of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, hydroxides, or amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of Gene Expression: It may influence the expression of specific genes, resulting in changes in cellular functions and behaviors.
Comparison with Similar Compounds
Similar Compounds
- [3-Chloropropyl]trimethoxysilane
- Dimethyl 2,6-pyridinedicarboxylate
- 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione compound with azepane
Uniqueness
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride is unique due to its specific structural features, such as the presence of both cyclopropyl and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-9-8-13(11-4-5-11)12-6-7-14(17-2)15(10-12)18-3;/h6-7,10-11,13,16H,4-5,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRMEUWALGBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1CC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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